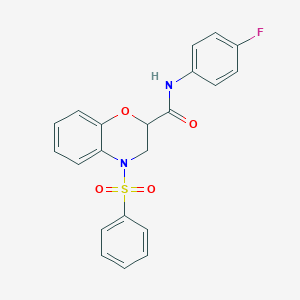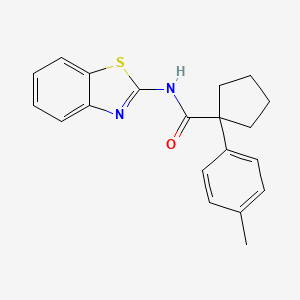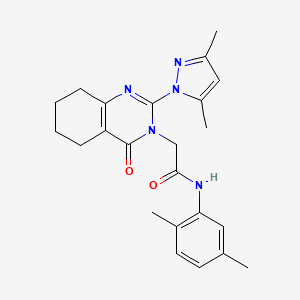![molecular formula C23H27N3O3S2 B11235296 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B11235296.png)
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with diethylsulfamoyl and phenylpropanamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Diethylsulfamoyl Group:
Attachment of the Phenylpropanamide Group: This is typically done through a nucleophilic substitution reaction where the sulfanyl group is introduced, followed by the coupling with phenylpropanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenylpropanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenylpropanamide derivatives.
Scientific Research Applications
2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the sulfanyl and phenylpropanamide groups can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)propanamide
- **2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylpropanamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the diethylsulfamoyl group enhances its solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C23H27N3O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)19-12-13-21-20(15-19)16(3)14-22(25-21)30-17(4)23(27)24-18-10-8-7-9-11-18/h7-15,17H,5-6H2,1-4H3,(H,24,27) |
InChI Key |
PICORQGEHCMTBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SC(C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11235213.png)
![1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B11235216.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11235218.png)
![N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11235231.png)

![2-chloro-6-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11235254.png)
![N-(3-fluorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11235261.png)
![N-cyclopentyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11235268.png)
![2-(2-Methoxyphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11235275.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11235278.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B11235283.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11235293.png)

